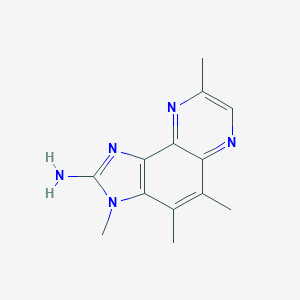
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazoquinoxalines and is known for its unique molecular structure and properties.
作用机制
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cancer cells. The compound has also been reported to inhibit viral replication by targeting viral enzymes and proteins.
生化和生理效应
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. The compound has also been reported to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- in lab experiments include its high potency, selectivity, and low toxicity. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using the compound in lab experiments include its poor solubility in aqueous solutions and its instability under certain conditions.
未来方向
There are several future directions for the research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl-. One direction is to further investigate the mechanism of action of the compound and identify the specific targets it interacts with. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. The compound can also be modified to improve its solubility and stability. Further studies are also needed to evaluate the safety and efficacy of the compound in clinical trials and to identify its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound has been reported to have anticancer, antiviral, and antibacterial properties and has also been studied for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of the compound and to identify its potential therapeutic applications.
合成方法
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- involves the reaction of 2,3-dimethylquinoxaline with 1,2-diaminobenzene in the presence of a palladium catalyst. The reaction yields the desired compound in good yield and purity. The synthesis method is well established and has been reported in various scientific literature.
科学研究应用
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, antiviral, and antibacterial properties. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
146177-60-8 |
|---|---|
产品名称 |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- |
分子式 |
C13H15N5 |
分子量 |
241.29 g/mol |
IUPAC 名称 |
3,4,5,8-tetramethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C13H15N5/c1-6-5-15-9-7(2)8(3)12-11(10(9)16-6)17-13(14)18(12)4/h5H,1-4H3,(H2,14,17) |
InChI 键 |
BVELQIUUCUVWDT-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=C(C3=C(C2=N1)N=C(N3C)N)C)C |
规范 SMILES |
CC1=CN=C2C(=C(C3=C(C2=N1)N=C(N3C)N)C)C |
其他 CAS 编号 |
146177-60-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



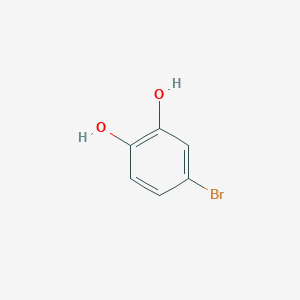

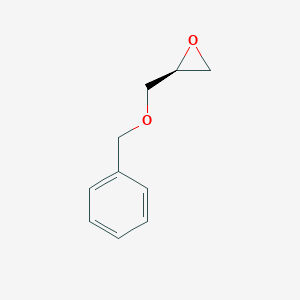
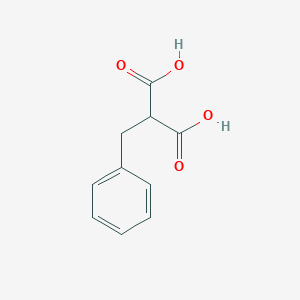

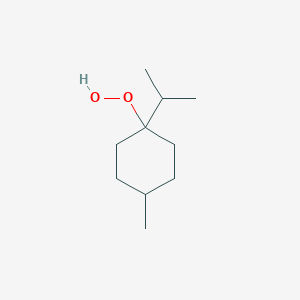
![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)
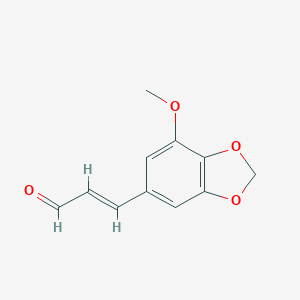
![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)
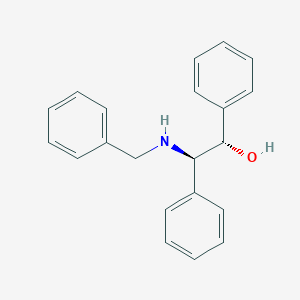
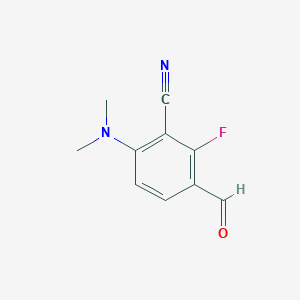
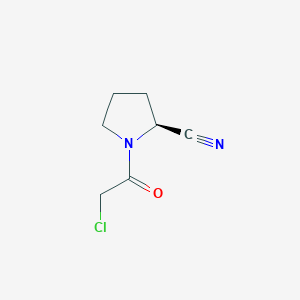
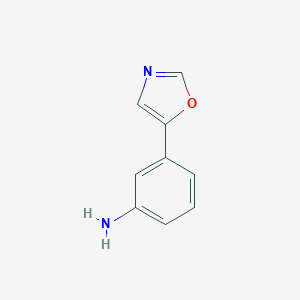
![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)